molecular formula C12H12S2 B14476884 2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene CAS No. 69639-49-2

2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene

Cat. No.: B14476884
CAS No.: 69639-49-2
M. Wt: 220.4 g/mol
InChI Key: JFLBEYIKLWGASL-UHFFFAOYSA-N
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Description

2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiophene ring substituted with a sulfanyl group linked to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene can be achieved through several methods. One common approach involves the reaction of 4-methylbenzenethiol with a thiophene derivative under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the thiophene ring. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified thiophene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group and the thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methylphenyl)sulfanyl]methyl}benzene
  • 2-{[(4-Methylphenyl)sulfanyl]methyl}furan
  • 2-{[(4-Methylphenyl)sulfanyl]methyl}pyrrole

Uniqueness

2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties compared to other similar compounds. The sulfur atom in the thiophene ring contributes to its aromaticity and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

69639-49-2

Molecular Formula

C12H12S2

Molecular Weight

220.4 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfanylmethyl]thiophene

InChI

InChI=1S/C12H12S2/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12/h2-8H,9H2,1H3

InChI Key

JFLBEYIKLWGASL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=CS2

Origin of Product

United States

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